2-(2-Bromoethoxy)-1,1-difluoroethane
Overview
Description
2-(2-Bromoethoxy)-1,1-difluoroethane is an organic compound that belongs to the class of ethers It is characterized by the presence of a bromoethoxy group and two fluorine atoms attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,1-difluoroethane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and a primary alkyl halide. For this compound, the reaction typically involves the use of 2-bromoethanol and 1,1-difluoroethane in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment with optimized conditions to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-1,1-difluoroethane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This is the primary reaction type for the synthesis of ethers, where the bromoethoxy group can be substituted by various nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, and thiolates are common nucleophiles used in substitution reactions.
Bases: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are used to generate the alkoxide ion.
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are commonly used solvents
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, using an alkoxide nucleophile will yield an ether, while using an amine nucleophile will yield an amine derivative .
Scientific Research Applications
2-(2-Bromoethoxy)-1,1-difluoroethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-1,1-difluoroethane involves its ability to undergo nucleophilic substitution reactions. The bromoethoxy group acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl ether: Similar in structure but lacks the difluoroethane component.
1,4-Bis(2-bromoethoxy)benzene: Contains two bromoethoxy groups attached to a benzene ring.
Uniqueness
2-(2-Bromoethoxy)-1,1-difluoroethane is unique due to the presence of both bromoethoxy and difluoroethane groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research .
Properties
IUPAC Name |
2-(2-bromoethoxy)-1,1-difluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2O/c5-1-2-8-3-4(6)7/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNAEDNRRKWXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1544861-04-2 | |
Record name | 2-(2-bromoethoxy)-1,1-difluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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